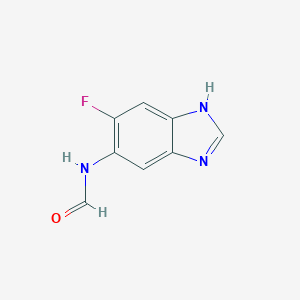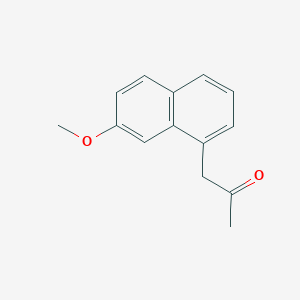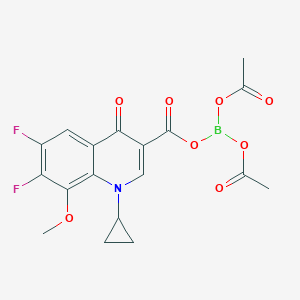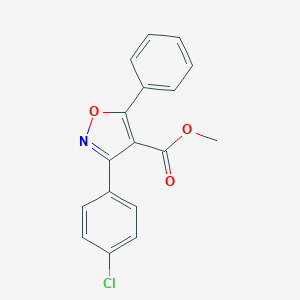
1,6,8-Trideoxyshanzhigenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,8-Trideoxyshanzhigenin (1,6,8-TDSG) is a naturally occurring polyhydroxy-alkylated flavonoid found in a variety of plants, including the Chinese herb Shanzhizi (Chloranthus spicatus). It has been studied for its potential anti-inflammatory, antioxidant, and anticancer activities. The aim of
Aplicaciones Científicas De Investigación
Genetic Encoding and Labeling of Proteins
Genetic Encoding and Labeling of Aliphatic Azides and Alkynes in Recombinant Proteins : This study demonstrates the use of an orthogonal tRNA synthetase/tRNA pair for site-specific incorporation of unnatural amino acids containing azide and alkyne groups into recombinant proteins in E. coli. The methodology enables site-specific labeling of proteins with biotin or fluorophores via click chemistry, offering a powerful tool for protein research (Nguyen et al., 2009).
Lanthipeptides with Antinociceptive Activity
Synthesis and Biological Activity of Condensed 1,2,4-Triazoles
Synthesis, Biological Activity, and Molecular Modeling of a New Series of Condensed 1,2,4-Triazoles : This research explores the creation and analysis of condensed 1,2,4-triazole derivatives with potential antidiabetic and antioxidant activities. The study also investigates these compounds' interactions with enzymes and their antioxidant mechanism, providing insights into the development of new therapeutic agents (El Bakri et al., 2019).
Conversion of Hydrocarbons by Membrane-bound Methane Monooxygenase
Controlled Oxidation of Hydrocarbons by the Membrane-bound Methane Monooxygenase : Investigating the catalytic conversion of methane to methanol by particulate methane monooxygenase (pMMO) provides insights into the biochemical conversion of natural gas into more usable forms. The study suggests pMMO's utility in biotechnological applications for methane utilization and conversion (Chan & Yu, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-6-2-3-7-8(6)4-13-5-9(7)10(11)12/h5-8H,2-4H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACOJCUIVGRIKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1COC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)










![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)
